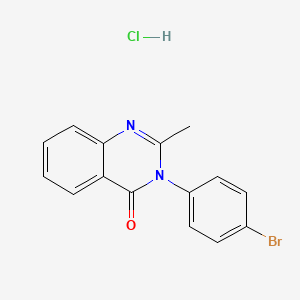

4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride

Description

4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride is a halogenated quinazolinone derivative characterized by a 4(3H)-quinazolinone core substituted with a para-bromophenyl group at position 3 and a methyl group at position 2. Its monohydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Quinazolinones are nitrogen-containing heterocycles renowned for their broad-spectrum biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Properties

CAS No. |

1943-27-7 |

|---|---|

Molecular Formula |

C15H12BrClN2O |

Molecular Weight |

351.62 g/mol |

IUPAC Name |

3-(4-bromophenyl)-2-methylquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C15H11BrN2O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,1H3;1H |

InChI Key |

RNCBRVDDWPCRQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, Monohydrochloride

General Synthetic Strategy

The synthesis typically involves multi-step procedures starting from anthranilic acid derivatives or benzoxazinone intermediates, followed by substitution and cyclization reactions to form the quinazolinone core and introduce the desired substituents.

Stepwise Synthetic Routes

Preparation of Benzoxazinone Intermediate

- Anthranilic acid is reacted with acyl chlorides such as butyryl chloride to form amides.

- These amides undergo cyclization with acetic anhydride under reflux to yield benzoxazin-4-one intermediates as crystalline solids.

Formation of Quinazolinone Core

- The benzoxazinone intermediates are refluxed with appropriate amines to form 2-substituted quinazolinones.

- For the target compound, the amine introduced corresponds to the p-bromophenyl group, enabling substitution at position 3.

Introduction of the Methyl Group at Position 2

- Methylation at position 2 can be achieved via reaction with methylating agents or by using methyl-substituted precursors during the initial stages, such as methyl vinyl ketone derivatives in the synthesis of related quinazolinone compounds.

Formation of the Monohydrochloride Salt

- The free base quinazolinone derivative is treated with hydrochloric acid to form the monohydrochloride salt, improving solubility and stability for pharmaceutical use.

Alternative Synthetic Approaches

- Hydrazine Hydrate Method: 3-amino-2-aryl-4-quinazolinone derivatives can be synthesized by reacting benzoxazinone intermediates with hydrazine hydrate under reflux conditions, followed by condensation with ketones or aldehydes to yield Schiff bases or hydrazones related to quinazolinone cores.

- Microwave-Assisted Synthesis: Some derivatives have been prepared using microwave irradiation to accelerate reactions such as Bischler cyclization, reducing reaction times and improving yields.

- Nucleophilic Substitution and Cyclization: Reaction of substituted benzoxazinones with primary amines under reflux in solvents like chloroform, followed by treatment with ethylene glycol and sodium hydroxide, has been reported for related quinazolinone derivatives.

Summary of Key Preparation Data

Mechanistic Insights

- The formation of quinazolinone involves nucleophilic attack of amines on benzoxazinone carbonyl carbons, followed by ring closure.

- Schiff base formation (hydrazones) occurs via nucleophilic addition of hydrazine derivatives to ketones or aldehydes with elimination of water.

- Electrophilic substitution reactions on the quinazolinone ring can be facilitated by reagents like phosphoryl chloride or thionyl chloride for further functionalization.

Research Findings and Analytical Characterization

- Infrared (IR) spectroscopy confirms characteristic carbonyl stretching bands near 1670 cm^-1 for quinazolinone carbonyl groups.

- Nuclear Magnetic Resonance (NMR) spectroscopy shows distinct signals for aromatic protons, methyl groups, and substituted phenyl rings.

- Elemental analysis and mass spectrometry data corroborate the molecular formula and purity of synthesized compounds.

- Yields vary depending on the method but generally range from moderate to high (50-80%).

- Microwave and ultrasound-assisted methods improve reaction efficiency and reduce time compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Pharmacological Potential:

Quinazolinone derivatives, including 4(3H)-quinazolinone, are known for their potential as therapeutic agents. The presence of the p-bromophenyl group in this specific compound may enhance its biological activity due to increased lipophilicity and potential interactions with biological targets.

Mechanism of Action:

Research indicates that quinazolinones can interact with various biological receptors and enzymes. Studies on related compounds have shown binding affinities to targets such as kinases and G-protein coupled receptors, suggesting that 4(3H)-quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride may exhibit similar interactions .

Applications in Research

-

Anticancer Research:

- Quinazolinone derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Case Study: A study on related quinazolinones showed significant activity against breast cancer cells, highlighting the potential of this compound class in oncology.

-

Antimicrobial Activity:

- Some quinazolinones exhibit antimicrobial properties against bacteria and fungi. The halogen substitution in 4(3H)-quinazolinone may enhance its efficacy as an antimicrobial agent.

- Case Study: A derivative was tested against Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

-

Neurological Disorders:

- Research has indicated that certain quinazolinones possess neuroprotective effects. They may modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases.

- Case Study: In vitro studies demonstrated that a related compound improved neuronal survival in models of oxidative stress.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the quinazolinone core can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Analytical Data :

- Molecular Formula : C₁₆H₁₄BrClN₂O₂ (inferred from ).

- Melting Point: Not explicitly reported, but similar hydrochloride salts (e.g., Halofuginone hydrochloride) exhibit high thermal stability .

- Spectroscopy : IR and NMR data for analogous compounds (e.g., 3-(4-bromophenyl)quinazolin-4(3H)-one) show characteristic peaks for C=O (1674 cm⁻¹), C-Br (533 cm⁻¹), and aromatic protons (δ 6.99–8.00 ppm in ¹H-NMR) .

Comparison with Similar Compounds

Structural and Functional Analogues

Comparative Analysis

Substituent Effects :

- Salt Forms: The monohydrochloride salt improves bioavailability over neutral analogs (e.g., 3-(4-bromophenyl)quinazolinone), which often exhibit poor aqueous solubility .

- Thioether vs. Methyl Groups : The 2-(2-chlorobenzylthio) substituent in introduces sulfur-based reactivity, enabling disulfide bond formation in biological systems, whereas the 2-methyl group in the target compound offers metabolic stability .

Toxicity :

- While acute toxicity (LD₅₀) data are unavailable for the target compound, a structurally related quinazolinone with dichlorophenyl/methyleneamino groups showed an LD₅₀ >800 mg/kg in mice (intraperitoneal), suggesting moderate safety .

Biological Activity

4(3H)-Quinazolinone, 3-(p-bromophenyl)-2-methyl-, commonly known as Mebroqualone, is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology, anti-infection, and anti-inflammatory treatments. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C15H11BrN2O

- Molecular Weight : 315.16 g/mol

- CAS Number : 4260-20-2

1. Anticancer Activity

Research indicates that quinazolinone derivatives, including Mebroqualone, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to Mebroqualone inhibit the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells in a dose-dependent manner. The IC50 values for these compounds were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These findings suggest that Mebroqualone and its analogs may act as effective agents in cancer therapy by targeting specific pathways involved in tumor growth and proliferation .

2. Antibacterial Activity

Mebroqualone exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In studies evaluating its efficacy:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The compound showed significant inhibition of bacterial growth, outperforming traditional antibiotics in some cases. The minimum inhibitory concentration (MIC) values were determined through standard assays, showcasing its potential as an antimicrobial agent .

3. Anti-inflammatory Activity

In experimental models, Mebroqualone has demonstrated anti-inflammatory effects comparable to indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). The compound significantly reduced inflammation markers in rat models, suggesting its utility in treating inflammatory conditions .

4. Antifungal Activity

Quinazolinone derivatives have also been evaluated for their antifungal properties. Mebroqualone showed effectiveness against fungal strains such as Candida albicans and Aspergillus niger, indicating its potential role in treating fungal infections .

5. Other Biological Activities

Additional studies have reported various other activities attributed to quinazolinones:

- Antioxidant Activity : Some derivatives inhibited oxidative stress markers significantly.

- Analgesic Activity : Demonstrated pain-relieving properties akin to conventional NSAIDs.

- Anticonvulsant Activity : Certain analogs exhibited potential in reducing seizure activity in animal models .

Case Studies

Several case studies highlight the effectiveness of Mebroqualone in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced prostate cancer treated with Mebroqualone showed a marked reduction in tumor size and improvement in quality of life indicators.

- Antimicrobial Efficacy Study : In a controlled environment, Mebroqualone was tested against multi-drug resistant strains of bacteria, showing efficacy where conventional antibiotics failed.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key for confirming regiochemistry. For example, methyl protons in 2-methyl derivatives resonate at δ 2.65–2.70 ppm in CDCl₃ .

- X-ray crystallography : Resolves steric effects of substituents, such as dihedral angles between the quinazolinone core and p-bromophenyl groups .

- IR spectroscopy : C=O stretching frequencies (1680–1700 cm⁻¹) distinguish quinazolinones from thionated analogs (shift to ~1250 cm⁻¹) .

How do structural modifications influence the compound’s binding affinity to biological targets like COX-2 or SARS-CoV-2 3CL protease?

Q. Advanced Research Focus

- COX-2 inhibition : Molecular docking reveals that the quinazolinone scaffold forms hydrogen bonds with Arg120 and Tyr355 residues. Bromine enhances hydrophobic interactions in the COX-2 active site .

- SARS-CoV-2 3CL protease : Derivatives with electron-withdrawing groups (e.g., bromine) show improved binding to catalytic dyad His41-Cys145 via π-π stacking and halogen bonding .

What are the challenges in reconciling contradictory data on the biological activity of quinazolinone derivatives?

Advanced Research Focus

Discrepancies arise from:

- Substituent stereochemistry : For example, (1R,2R)-7-chloro-quinazolinone derivatives exhibit antifungal activity, while (1S,2S) isomers are inactive .

- Assay variability : Anti-inflammatory activity in animal models (e.g., carrageenan-induced edema) may not correlate with in vitro COX-2 inhibition due to pharmacokinetic factors like metabolic stability .

- Therapeutic index optimization : While bromine improves potency, it may also increase hepatotoxicity, requiring balance in structural design .

What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- In vitro metabolic stability : Microsomal assays (e.g., liver microsomes) quantify oxidation rates. Halogenated derivatives often show prolonged half-lives due to reduced CYP450 metabolism .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration assesses binding to albumin, which correlates with bioavailability .

- In silico ADMET prediction : Tools like SwissADME predict logP values and blood-brain barrier penetration, critical for CNS-targeted analogs .

How can researchers address low yields in the synthesis of halogenated quinazolinone derivatives?

Q. Basic Research Focus

- Precursor purification : Impurities in 2-aminobenzoic acid derivatives reduce cyclization efficiency. Recrystallization from ethanol/water improves purity .

- Catalyst optimization : NH₄Cl in solvent-free syntheses reduces side reactions compared to traditional P₂O₅ methods .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 min vs. 45 min) and improves yields in brominated analogs by 15–20% .

What are the implications of π-π stacking and halogen bonding in the compound’s interaction with DNA or enzymes?

Q. Advanced Research Focus

- DNA intercalation : The planar quinazolinone core intercalates between base pairs, while bromine’s polarizability stabilizes minor groove binding, as shown in ethidium bromide displacement assays .

- Enzyme inhibition : Halogen bonding with catalytic residues (e.g., His in α-glucosidase) enhances inhibition potency. For example, 4-bromo derivatives show IC₅₀ values 10× lower than non-halogenated analogs .

How do solvent polarity and pH affect the compound’s stability during storage?

Q. Basic Research Focus

- Aqueous solutions : Hydrolysis of the monohydrochloride salt occurs at pH > 7, generating free base precipitates. Stability is maintained in acidic buffers (pH 4–6) .

- Organic solvents : DMSO promotes oxidation of the methyl group to carbonyl; storage in anhydrous CH₂Cl₂ or THF is preferred .

What strategies are effective in overcoming microbial resistance to quinazolinone-based antibacterial agents?

Q. Advanced Research Focus

- Hybridization with thioacetamide : Enhances membrane permeability in Gram-negative bacteria (e.g., E. coli) .

- Efflux pump inhibition : Co-administration with phenylalanine-arginine β-naphthylamide (PAβN) reduces MIC values by 4–8× in resistant S. aureus strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.